Barium perchlorate

Descripción general

Descripción

Barium perchlorate is a powerful oxidizing agent with the chemical formula Ba(ClO₄)₂. It appears as a white powder and is known for its high solubility in water. This compound is primarily used in the pyrotechnic industry due to its ability to produce bright colors when burned .

Métodos De Preparación

Barium perchlorate can be synthesized through various methods:

Evaporation Method: One common method involves evaporating a solution containing barium chloride and an excess of perchloric acid. The dihydrate form is produced by recrystallizing and drying to a constant weight.

Alternative Reactions: Other reactions that produce this compound include the reaction of perchloric acid with barium hydroxide or carbonate, and the reaction of potassium perchlorate with hydrofluosilicic acid followed by barium carbonate.

Industrial Production: For large-scale manufacturing, this compound is synthesized by evaporating a solution of sodium perchlorate and barium chloride.

Análisis De Reacciones Químicas

Barium perchlorate undergoes several types of chemical reactions:

Oxidation: As a powerful oxidizing agent, it can oxidize various substances, often used in pyrotechnics to produce bright flames.

Decomposition: It decomposes at 505°C, releasing oxygen and forming barium chloride.

Common reagents used in these reactions include perchloric acid, barium hydroxide, and barium carbonate. The major products formed are typically barium chloride and oxygen.

Aplicaciones Científicas De Investigación

Barium perchlorate has several scientific research applications:

Catalysis: It is used as a catalyst in various chemical reactions, including olefin dioxygenation.

Synthesis: It is involved in the synthesis of cation-templated compounds and cation-induced molecular pirouetting.

Complexation: It is used in the complexation of tweezer molecules with barium ions and the preparation of Schiff base macrocyclic barium complexes.

Antibacterial Studies: Studies have explored its antibacterial activity.

Mecanismo De Acción

The mechanism of action of barium perchlorate primarily involves its role as an oxidizing agent. It releases oxygen upon decomposition, which can then participate in various oxidation reactions. The molecular targets and pathways involved are typically those associated with oxidation processes .

Comparación Con Compuestos Similares

Barium perchlorate can be compared with other similar compounds such as:

Barium chlorate: Similar in its oxidizing properties but differs in its chemical structure and stability.

Barium chloride: Unlike this compound, it does not have oxidizing properties and is primarily used in different industrial applications.

Magnesium perchlorate: Another powerful oxidizing agent but with different solubility and stability characteristics.

This compound is unique due to its high solubility, ease of preparation, and stability at high temperatures, making it a favored compound in various applications .

Propiedades

IUPAC Name |

barium(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOULUYZFLXDWDQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCl2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890699 | |

| Record name | Perchloric acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium perchlorate appears as a white crystalline solid. Noncombustible, but accelerates burning of combustible materials. May explode if large quantities are involved in a fire or the combustible material is finely divided. Prolonged exposure to fire or heat may result in an explosion. Used to make explosives. (NTP, 1992), White solid; [CAMEO] White powder; [MSDSonline] Solubility--no data found; | |

| Record name | BARIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

3.2 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | BARIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10294-39-0(trihydrate); 13465-95-7(anhydrous), 13465-95-7 | |

| Record name | BARIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY48PA0C98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

941 °F (USCG, 1999) | |

| Record name | BARIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Barium perchlorate?

A1: The molecular formula of anhydrous this compound is Ba(ClO4)2, and its molecular weight is 336.23 g/mol. []

Q2: What spectroscopic data is available for this compound and its complexes?

A2: Several studies have used techniques like FTIR, 1H NMR, and 13C NMR to characterize this compound and its complexes. For example, FTIR analysis of this compound complexes with ciprofloxacin and norfloxacin suggests that the drugs act as bidentate ligands, coordinating through the ring carbonyl oxygen and one carboxylic oxygen. [] Studies on this compound complexes with valinomycin used 1H and 13C NMR to determine the conformation of the complex in solution. []

Q3: What is the crystal structure of this compound anhydrate?

A3: this compound anhydrate (Ba(ClO4)2) crystallizes in a unique structure type. This structure is a three-dimensional polyhedral network formed by corner- and edge-sharing BaO12 polyhedra and ClO4 tetrahedra. []

Q4: How does the crystal structure of hydrated this compound differ from the anhydrate?

A4: this compound trihydrate (Ba(ClO4)2 · 3H2O) exhibits a hexagonal crystal structure, with each Barium ion surrounded by twelve oxygen atoms in a slightly distorted icosahedral arrangement. [, ] In contrast, the anhydrate forms a three-dimensional polyhedral network. []

Q5: How does gamma-irradiation affect the thermal decomposition of this compound?

A5: Gamma-irradiation significantly influences the thermal decomposition of this compound. It increases initial gas evolution, eliminates the induction period, and enhances the rate constant for the acceleratory stage of decomposition. [, ]

Q6: How do chloride ions influence the thermal decomposition of this compound?

A6: The presence of chloride ions, such as in this compound-Barium chloride mixtures, shortens the induction period and shifts the discontinuity in the decomposition curve toward lower fraction decomposed (α) values. This effect becomes more pronounced with increasing chloride concentration. []

Q7: How does the addition of this compound affect the properties of cellulose nitrate membranes?

A7: Adding this compound to the casting solution of cellulose nitrate membranes increases their permeation rate, especially when the this compound concentration exceeds 60 wt.% relative to cellulose nitrate. This modification makes these membranes potentially suitable for applications like artificial kidneys. [, ]

Q8: What is the morphology of poly(ethylene oxide)-Barium perchlorate complexes?

A8: Poly(ethylene oxide) forms solid complexes with this compound exhibiting multiphase structures. The interaction between the polymer chains and the Barium ions dictates the morphology, which is sensitive to preparation methods, salt concentration, and polymer molecular weight. []

Q9: Can this compound be used in organic synthesis?

A9: Yes, this compound can act as a catalyst in organic synthesis. It has been employed in a one-pot synthesis method for 1,8-dioxo-octahydroxanthene derivatives, showcasing its utility in multi-component reactions. []

Q10: What analytical methods are used to determine this compound concentration?

A10: Several analytical methods can quantify this compound. One approach involves determining the sulfate content after converting this compound to sulfate. This method uses this compound titration with thorin as an indicator. [, ]

Q11: Can this compound be used to determine sulfate content in environmental samples?

A11: Yes, after combustion of samples containing sulfur compounds and trapping the resulting sulfur dioxide in hydrogen peroxide to produce sulfuric acid, the addition of this compound leads to the precipitation of Barium sulfate. The excess barium is then determined via titration against a standard potassium sulfate solution using sulphonazo III as an indicator. []

Q12: How is this compound used in the analysis of sulfur trioxide in flue gases?

A12: Flue gases are bubbled through a solution of 3% hydrogen peroxide and 80% isopropyl alcohol, converting sulfur oxides to sulfates. These sulfates are then titrated with this compound using Thorin as an indicator to determine their concentration. []

Q13: How does the cation charge affect the complexation rate of crown ethers with this compound?

A13: Ultrasonic absorption spectroscopy studies have been conducted on the this compound-18-crown-6 system in DMF. [] The results shed light on the influence of cation charge on the complexation rate, demonstrating the significance of electrostatic interactions.

Q14: What is the solution thermodynamics of this compound in different solvents?

A14: Studies have investigated the enthalpy of complexation for this compound with cryptand 222 in various solvents, including N,N-dimethylformamide, dimethyl sulfoxide, acetonitrile, and propylene carbonate. [] These investigations, often employing calorimetric techniques, help elucidate the solvation behavior of this compound and provide insights into its interactions with different solvents.

Q15: Are there environmentally friendly alternatives to this compound in pyrotechnics?

A16: Research is exploring alternatives to this compound in pyrotechnic applications due to environmental concerns. High-nitrogen compounds are being investigated as replacements for Potassium perchlorate in red and green illuminants, while Boron carbide shows promise for barium-free green light-emitting formulations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

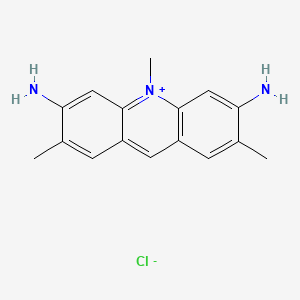

![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3432301.png)